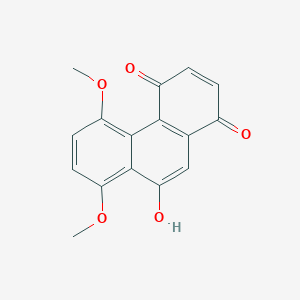![molecular formula C19H15ClN2O4 B14329588 N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide CAS No. 105797-95-3](/img/structure/B14329588.png)
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide is an organic compound that features a complex structure with a combination of aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Coupling Reaction: The coupling of the nitrated compound with naphthalen-2-ol under basic conditions to form the naphthoxy derivative.
Amidation: The final step involves the formation of the amide bond through the reaction of the naphthoxy derivative with propanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chloro-3-nitrophenyl)-3-[(phenyl)oxy]propanamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-1-yl)oxy]propanamide: Similar structure but with the naphthyl group attached at a different position.
Uniqueness
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness can lead to distinct properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
105797-95-3 |
|---|---|
Molekularformel |
C19H15ClN2O4 |
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
N-(4-chloro-3-nitrophenyl)-3-naphthalen-2-yloxypropanamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-17-8-6-15(12-18(17)22(24)25)21-19(23)9-10-26-16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,21,23) |
InChI-Schlüssel |
ZFNLBVDTGQLWRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


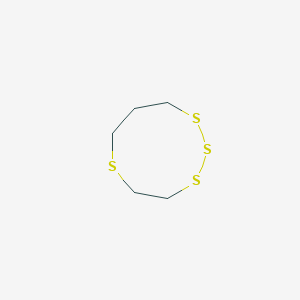
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
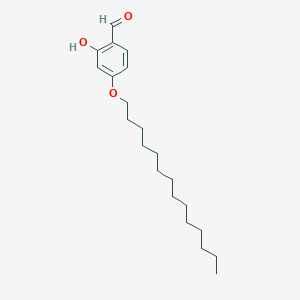
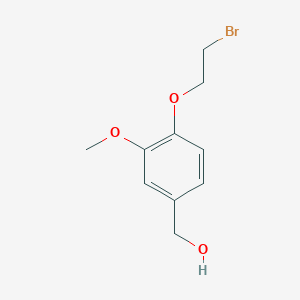
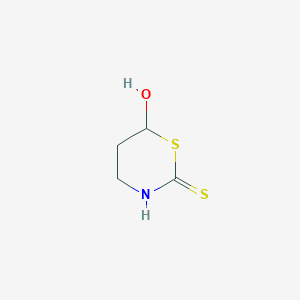
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
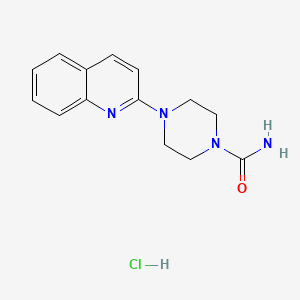
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
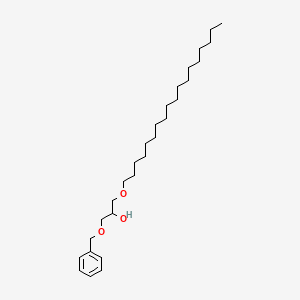
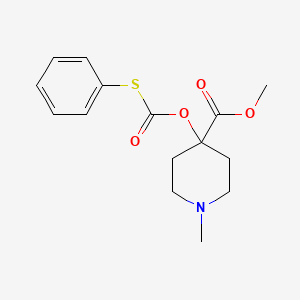
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
